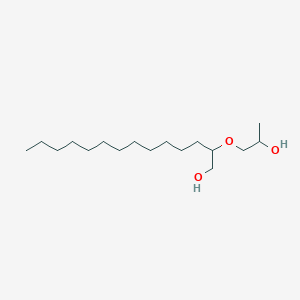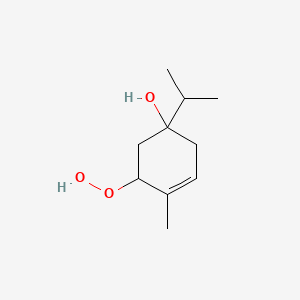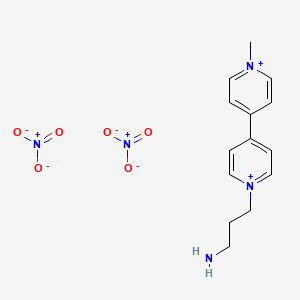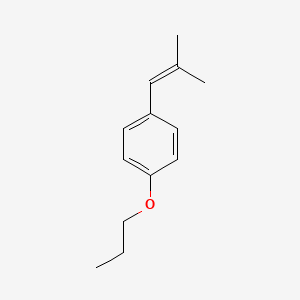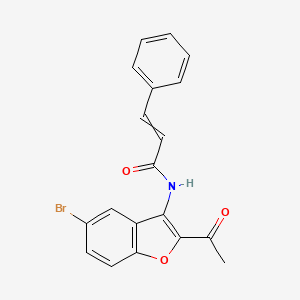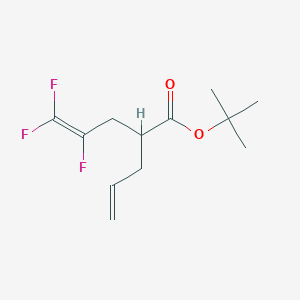
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a difluoromethyl group attached to an oxathiolane ring, which is a sulfur-containing heterocycle. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for various synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for large-scale production .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to more reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
科学研究应用
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique reactivity makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s stability and reactivity profile make it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity. Additionally, the oxathiolane ring can undergo various chemical transformations, modulating the compound’s activity and stability .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Similar structure but with a trifluoromethyl group.
3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a chloromethyl group instead of difluoromethyl.
3-(Methyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a methyl group instead of difluoromethyl.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and valuable for specific applications in pharmaceuticals and materials science .
属性
CAS 编号 |
652143-77-6 |
|---|---|
分子式 |
C4H6F2O3S |
分子量 |
172.15 g/mol |
IUPAC 名称 |
3-(difluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H6F2O3S/c5-4(6)3-1-2-9-10(3,7)8/h3-4H,1-2H2 |
InChI 键 |
UYLCQTLDEGFJER-UHFFFAOYSA-N |
规范 SMILES |
C1COS(=O)(=O)C1C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


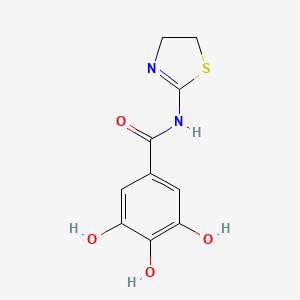
![6-{2,8-dihydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1H,2H,3H,3bH,4H,8H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12517210.png)
![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
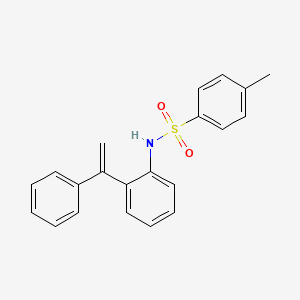
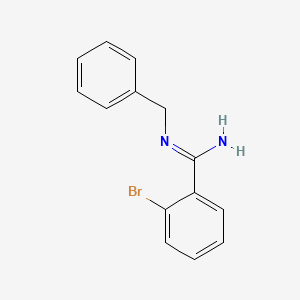
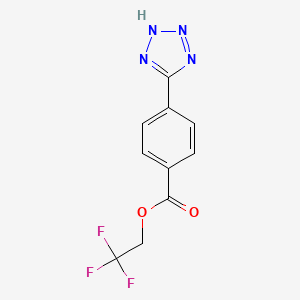
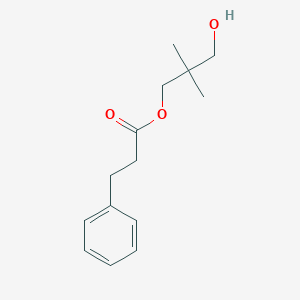
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
